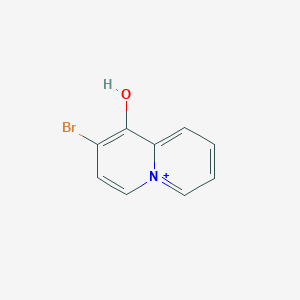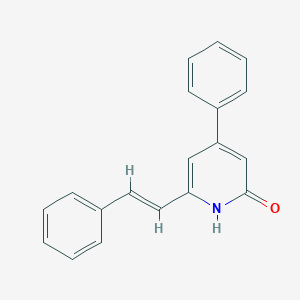![molecular formula C20H24N2O3 B289813 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid, also known as H-Dipheptyltryptamine (DPT), is a synthetic tryptamine derivative that has shown potential for various scientific research applications. DPT has a unique chemical structure that makes it a valuable tool for studying the effects of tryptamine derivatives on the human body.
Wirkmechanismus
The mechanism of action of DPT is not fully understood, but it is believed to be similar to that of other tryptamine derivatives. DPT is thought to act as an agonist at serotonin receptors in the brain, which may be responsible for its psychoactive effects. Further research is needed to fully understand the mechanism of action of DPT.
Biochemical and Physiological Effects:
DPT has been shown to have a variety of biochemical and physiological effects on the human body. These effects include changes in heart rate, blood pressure, and body temperature. DPT has also been shown to have effects on mood and perception, with users reporting altered states of consciousness and enhanced sensory experiences.
Vorteile Und Einschränkungen Für Laborexperimente
DPT has several advantages as a tool for scientific research, including its unique chemical structure and psychoactive effects. However, there are also several limitations to its use in lab experiments. DPT is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the psychoactive effects of DPT may make it difficult to conduct experiments in a controlled environment.
Zukünftige Richtungen
There are several future directions for research on DPT and other tryptamine derivatives. One area of interest is the potential therapeutic uses of these substances, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of these substances and their effects on the human body. Finally, there is a need for more research on the safety and potential risks associated with the use of these substances.
Synthesemethoden
The synthesis of DPT involves a multi-step process that requires specialized equipment and expertise. The process begins with the condensation of 2-(diphenylmethyl)-1H-indole with ethyl 4-oxobutanoate, followed by several chemical reactions that result in the formation of the final product. The synthesis of DPT is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
DPT has been used in various scientific research applications, including studies on the effects of tryptamine derivatives on the human body. DPT has been shown to have psychoactive effects similar to those of other tryptamine derivatives, such as psilocybin and DMT. This makes it a valuable tool for studying the effects of these substances on the human brain and behavior.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-19-16-11(4-3-6-14(16)20(24)25)10-22-9-8-13-12-5-1-2-7-15(12)21-17(13)18(19)22/h1-2,5,7,11,14,16,18-19,21,23H,3-4,6,8-10H2,(H,24,25) |
InChI-Schlüssel |
FAJGWXJPBTUEOP-UHFFFAOYSA-N |
SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
Kanonische SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)



![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)